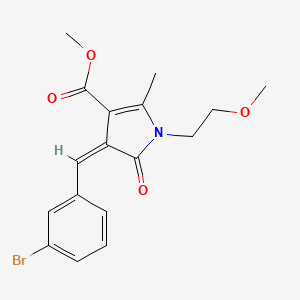![molecular formula C22H18N2O4S B11646629 4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 3-phenylpropanoate](/img/structure/B11646629.png)
4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 3-phenylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-fenilpropanoato de 4-[(1,1-dióxido-1,2-benzotiazol-3-il)amino]fenilo es un compuesto orgánico complejo que presenta un grupo benzotiazol. Los benzotiazoles son compuestos heterocíclicos aromáticos que contienen átomos de azufre y nitrógeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 3-fenilpropanoato de 4-[(1,1-dióxido-1,2-benzotiazol-3-il)amino]fenilo típicamente implica la reacción de 2-mercaptoanilina con cloruros de ácido, seguida de pasos adicionales de funcionalización. Las condiciones de reacción a menudo incluyen el uso de catalizadores como el triflato de samario en un medio acuoso . El proceso también puede implicar el uso de solventes como el dimetilsulfóxido (DMSO) que actúa como fuente de carbono, solvente y oxidante .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto probablemente impliquen la síntesis a gran escala utilizando condiciones de reacción similares pero optimizadas para la eficiencia y el rendimiento. Esto puede incluir reactores de flujo continuo y técnicas de purificación avanzadas para garantizar la alta pureza del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El 3-fenilpropanoato de 4-[(1,1-dióxido-1,2-benzotiazol-3-il)amino]fenilo puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales.
Reducción: Las reacciones de reducción pueden modificar el anillo de benzotiazol u otras partes de la molécula.
Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden ocurrir, particularmente en el grupo benzotiazol.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios electrófilos y nucleófilos para reacciones de sustitución. Las condiciones a menudo implican temperaturas controladas y el uso de atmósferas inertes para evitar reacciones secundarias no deseadas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que las reacciones de sustitución pueden introducir una amplia gama de grupos funcionales.
Aplicaciones Científicas De Investigación
El 3-fenilpropanoato de 4-[(1,1-dióxido-1,2-benzotiazol-3-il)amino]fenilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar los mecanismos de reacción.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente para atacar vías moleculares específicas.
Mecanismo De Acción
El mecanismo de acción del 3-fenilpropanoato de 4-[(1,1-dióxido-1,2-benzotiazol-3-il)amino]fenilo implica su interacción con dianas moleculares específicas. Se sabe que el grupo benzotiazol interactúa con varias enzimas y receptores, potencialmente inhibiendo o activando vías específicas. Esta interacción puede conducir a varios efectos biológicos, como actividades antimicrobianas o anticancerígenas .
Comparación Con Compuestos Similares
Compuestos similares
- 4-[(1,1-dióxido-1,2-benzotiazol-3-il)amino]benzonitrilo
- 4-[(1,1-dióxido-1,2-benzotiazol-3-il)(4-metoxibencil)amino]fenil nicotinato
- 4-[(1,1-dióxido-1,2-benzotiazol-3-il)amino]-N-propilbencensulfonamida
Singularidad
Lo que diferencia al 3-fenilpropanoato de 4-[(1,1-dióxido-1,2-benzotiazol-3-il)amino]fenilo de compuestos similares es su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas únicas. Esto lo hace particularmente valioso para la investigación y las aplicaciones industriales donde se desea una reactividad o actividad biológica específica.
Propiedades
Fórmula molecular |
C22H18N2O4S |
|---|---|
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl] 3-phenylpropanoate |
InChI |
InChI=1S/C22H18N2O4S/c25-21(15-10-16-6-2-1-3-7-16)28-18-13-11-17(12-14-18)23-22-19-8-4-5-9-20(19)29(26,27)24-22/h1-9,11-14H,10,15H2,(H,23,24) |
Clave InChI |
LZJUYRFAXBZJPA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCC(=O)OC2=CC=C(C=C2)NC3=NS(=O)(=O)C4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-2,4-dichlorobenzamide](/img/structure/B11646549.png)

![methyl (5Z)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-1-(4-fluorophenyl)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11646576.png)
![methyl 6-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B11646582.png)

![4-methyl-2-[4-(4-nitrophenyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B11646593.png)

![4-[(2-chloro-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11646601.png)
![N-{[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B11646605.png)
![N-[3-(morpholin-4-yl)propyl]-3-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B11646608.png)

![(6Z)-5-imino-6-(3-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11646619.png)
![methyl 5-{4-[bis(acetyloxy)methyl]-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-epoxyisoindol-2-yl}-2-chlorobenzoate](/img/structure/B11646625.png)
![N-[2-(4-chlorophenyl)-6-methyl-2H-benzotriazol-5-yl]hexanamide](/img/structure/B11646628.png)
